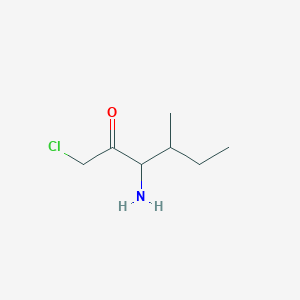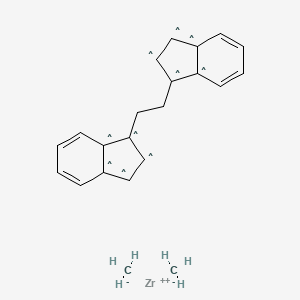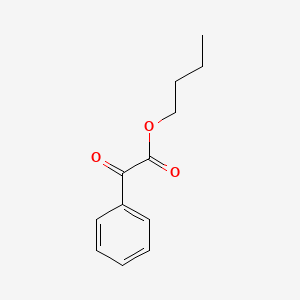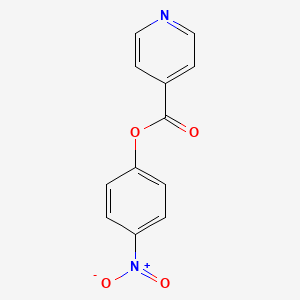
4-Pyridinecarboxylic acid, 4-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarboxylic acid, 4-nitrophenyl ester is an organic compound that belongs to the class of pyridinecarboxylic acid esters It is characterized by the presence of a pyridine ring substituted with a carboxylic acid ester group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 4-nitrophenyl ester typically involves the esterification of 4-pyridinecarboxylic acid with 4-nitrophenol. This reaction can be catalyzed by various reagents, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), under anhydrous conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinecarboxylic acid, 4-nitrophenyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The nitrophenyl ester group can be displaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-pyridinecarboxylic acid and 4-nitrophenol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines or alcohols, and the reaction is typically carried out in an organic solvent like dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products
Nucleophilic substitution: Amides or esters.
Reduction: 4-Aminophenyl ester.
Hydrolysis: 4-Pyridinecarboxylic acid and 4-nitrophenol.
Applications De Recherche Scientifique
4-Pyridinecarboxylic acid, 4-nitrophenyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting bacterial infections and cancer.
Bioconjugation: It is used in the modification of biomolecules for imaging and diagnostic purposes.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mécanisme D'action
The mechanism of action of 4-Pyridinecarboxylic acid, 4-nitrophenyl ester depends on its application. In bioconjugation, the ester group reacts with nucleophiles on biomolecules, forming stable covalent bonds. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
4-Pyridinecarboxylic acid, 4-nitrophenyl ester can be compared with other pyridinecarboxylic acid esters, such as:
4-Pyridinecarboxylic acid, methyl ester: Similar in structure but with a methyl ester group instead of a nitrophenyl ester group.
4-Pyridinecarboxylic acid, ethyl ester: Similar in structure but with an ethyl ester group instead of a nitrophenyl ester group.
Isonicotinic acid: The parent compound without the ester group.
Propriétés
Numéro CAS |
2882-35-1 |
|---|---|
Formule moléculaire |
C12H8N2O4 |
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
(4-nitrophenyl) pyridine-4-carboxylate |
InChI |
InChI=1S/C12H8N2O4/c15-12(9-5-7-13-8-6-9)18-11-3-1-10(2-4-11)14(16)17/h1-8H |
Clé InChI |
NRHBVYZNPLTUTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B12284635.png)
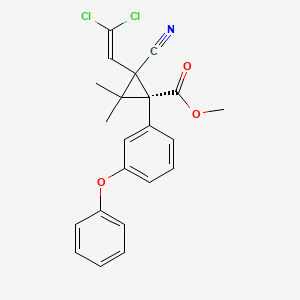
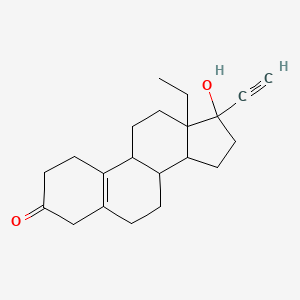
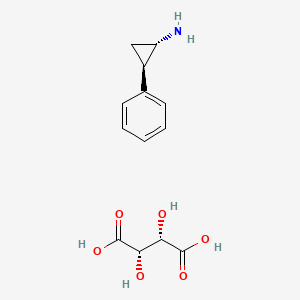
![decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]](/img/structure/B12284655.png)
![[9-(dimethylcarbamoyloxy)-6-oxo-11bH-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate](/img/structure/B12284665.png)
![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)
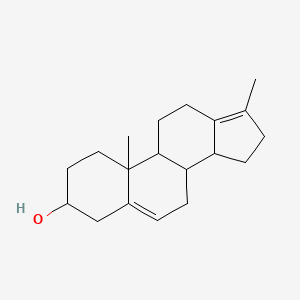
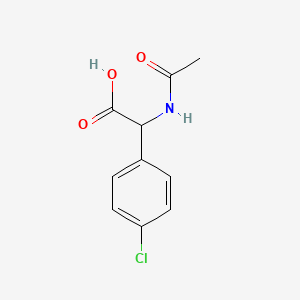
![8-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-quinolizine-3-carboxylic acid](/img/structure/B12284686.png)
![N-[4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12284688.png)
